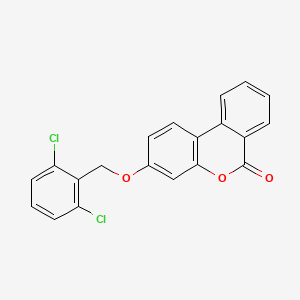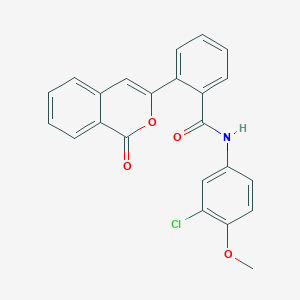
3-((2,6-Dichlorobenzyl)oxy)-6H-benzo(C)chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” is a synthetic organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl alcohol and a suitable chromenone derivative.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of “3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
“3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzopyran derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzopyran Derivatives: Compounds such as coumarins and flavonoids share structural similarities with “3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one”.
Chromenone Derivatives: Other chromenone-based compounds may exhibit similar chemical and biological properties.
Uniqueness
“3-((2,6-Dichlorobenzyl)oxy)-6H-benzo©chromen-6-one” is unique due to the presence of the 2,6-dichlorobenzyl group, which may impart distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Properties
Molecular Formula |
C20H12Cl2O3 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H12Cl2O3/c21-17-6-3-7-18(22)16(17)11-24-12-8-9-14-13-4-1-2-5-15(13)20(23)25-19(14)10-12/h1-10H,11H2 |
InChI Key |
QJAXXPXVGICIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[3-fluoro-5-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11164237.png)
![3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11164243.png)
![6-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]hexanamide](/img/structure/B11164248.png)
![2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B11164262.png)
![N-(4-fluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164264.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine](/img/structure/B11164268.png)
![6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11164275.png)
![1-(furan-2-ylcarbonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11164284.png)

![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11164309.png)
![Ethyl 2-[2-({2-[(1-benzofuran-2-ylcarbonyl)amino]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11164317.png)
![6-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11164319.png)
![5-hydroxy-3,4,7-trimethyl-6-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B11164322.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(6-methyl-2-pyridyl)acetamide](/img/structure/B11164327.png)
